
Alisiaquinone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alisiaquinone B is a heteropentacyclic compound that is the 9-methoxy derivative of alisiaquinone A. An antiplasmodial drug isolated from New Caledonian deep water sponge. It has a role as a metabolite and an antiplasmodial drug. It is an organic heteropentacyclic compound, a cyclic hemiketal and a member of p-quinones. It derives from an alisiaquinone A.
Aplicaciones Científicas De Investigación
Anti-Malarial Potential
Alisiaquinone B, a meroterpenoid isolated from a New Caledonian deep water sponge, shows promising anti-malarial properties. It exhibits activity against various chloroquine-sensitive and -resistant strains of Plasmodium falciparum, a parasite responsible for malaria. Specifically, Alisiaquinone C, a related compound, has demonstrated submicromolar activity against P. falciparum and selective effectiveness on different plasmodial strains (Desoubzdanne et al., 2008).
Cancer Research
Research has identified structural analogs of this compound, such as neopetrosiquinones, in marine sponges. These compounds have shown potential in inhibiting the proliferation of human colorectal and pancreatic carcinoma cell lines. This suggests a broader scope of research for this compound and its analogs in cancer therapy (Winder et al., 2011).
Mitochondrial Function and Neuroprotection
Although not directly involving this compound, studies on mitoquinone, a related quinone, have shown its role in promoting mitophagy and reducing oxidative stress–induced neuronal death. This indicates the potential of quinones in neuroprotective therapies, which might be an area for future exploration for this compound (Zhang et al., 2019).
Drug Resistance Studies
In the context of atovaquone resistance in parasites and pathogenic fungi, understanding the interaction of compounds like this compound with the mitochondrial respiratory chain can provide insights. This knowledge is crucial for developing new therapeutic strategies against resistant strains of various pathogens (Kessl et al., 2007).
Antioxidant and Anti-inflammatory Activities
Related compounds, such as thymoquinone, have shown significant antioxidant and anti-inflammatory effects, which might suggest similar potential in this compound. These properties are valuable in treating various diseases, including diabetes and respiratory distress syndrome (Pari & Sankaranarayanan, 2009).
Propiedades
Fórmula molecular |
C22H22O6 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(1S,13R,16S,20S)-13-hydroxy-7-methoxy-1,16-dimethyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9-tetraene-5,8,12-trione |
InChI |
InChI=1S/C22H22O6/c1-20-5-4-6-21(2)14-8-11-12(17(24)16(27-3)9-15(11)23)7-13(14)18(25)22(26,19(20)21)28-10-20/h7-9,19,26H,4-6,10H2,1-3H3/t19-,20-,21-,22+/m1/s1 |
Clave InChI |
FYMHBDYBAOKOHD-YSFYHYPLSA-N |
SMILES isomérico |
C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=C3C=C5C(=C4)C(=O)C(=CC5=O)OC)(OC2)O)C |
SMILES canónico |
CC12CCCC3(C1C(C(=O)C4=C3C=C5C(=C4)C(=O)C(=CC5=O)OC)(OC2)O)C |
Sinónimos |
alisiaquinone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




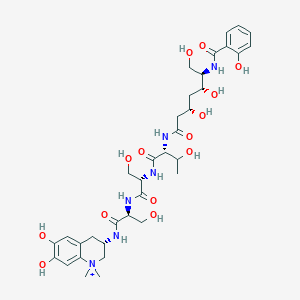
![N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1263820.png)
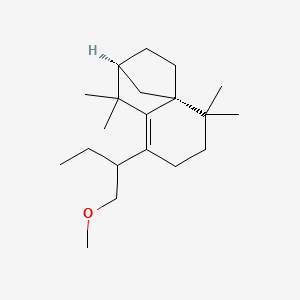

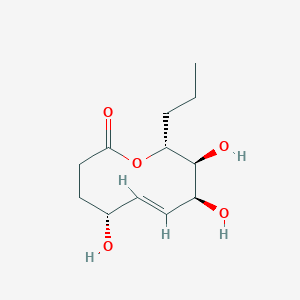

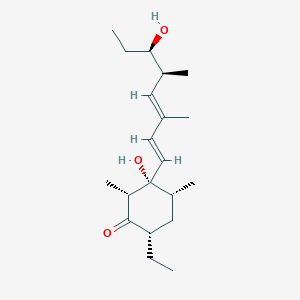
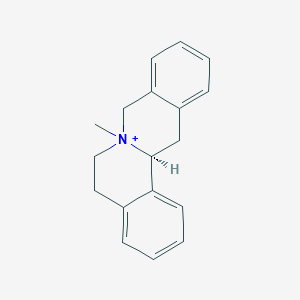
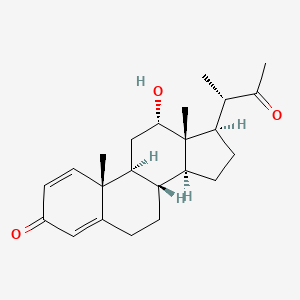

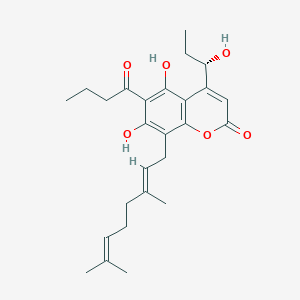
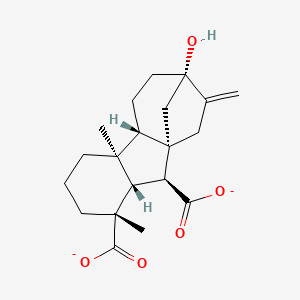
![N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263842.png)